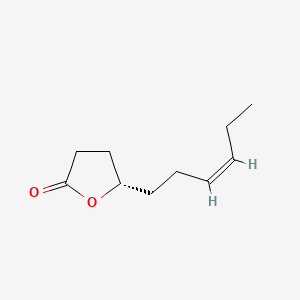

7-Decen-4-olide, (Z)-(-)-

Description

Contextualizing Lactones in Chemical Communication and Biological Systems

Lactones, which are cyclic esters, are widespread in nature and play crucial roles in the chemical language of various organisms. They are integral components of pheromones, influencing the behavior of insects and mammals. For instance, (Z)-6-dodecen-4-olide serves as a pheromone for certain even-toed ungulates, while other lactones are key signaling molecules for species ranging from beetles to bees. rsc.orgresearchgate.net In the plant kingdom, lactones are often responsible for the characteristic aromas of fruits and flowers, such as the jasmine lactone. rsc.org The biological significance of these compounds extends to their use as flavor and fragrance components in the food and perfume industries.

Many lactones exhibit antimicrobial properties, adding another layer to their biological importance. Research has shown that certain lactone derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. nih.gov

Historical Perspectives on the Study of Chiral γ-Lactones

The study of chiral γ-lactones has evolved significantly over the decades. Initially identified as components of natural products, the challenge for chemists was to first isolate and then elucidate their complex structures. The advent of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, was instrumental in this endeavor.

A significant historical challenge has been the stereoselective synthesis of these compounds. Early synthetic methods often resulted in racemic mixtures, which are equal mixtures of both enantiomers. However, as the profound impact of stereochemistry on biological activity became increasingly evident, the development of methods to produce enantiomerically pure lactones became a major focus of synthetic organic chemistry. researchgate.netrsc.org The development of techniques like Sharpless asymmetric dihydroxylation and the use of chiral auxiliaries marked significant milestones in the ability to synthesize specific stereoisomers of γ-lactones. sciopen.com

Significance of Stereochemistry in Decen-4-olide Research

The stereochemistry of 7-decen-4-olide is paramount to its function. The spatial arrangement of the atoms, particularly at the chiral center, dictates how the molecule interacts with biological receptors, such as those responsible for olfaction.

Research has demonstrated a stark difference in the odor characteristics and thresholds of the different stereoisomers of 7-decen-4-olide. For instance, the (R)-enantiomer of a related 7-alken-4-olide was found to have a lower odor threshold than its (S)-enantiomer. nih.govresearchgate.net This highlights that the specific three-dimensional shape of the molecule is crucial for its recognition by olfactory receptors. In the context of pheromones, the biological activity is often exclusive to one enantiomer, with the other being inactive or even inhibitory. rsc.org

The synthesis of optically active (Z)-7-decen-4-olide derivatives with high enantiomeric excess (99%) has been achieved through methods like diastereomeric resolution, allowing for detailed investigation of the properties of individual stereoisomers. nih.govresearchgate.net

Table 1: Odor Characteristics of Decen-4-olide Stereoisomers and Derivatives

| Compound | Stereoisomer | Odor Profile |

| Decen-4-olides (general) | Not specified | Strong fruity note. researchgate.net |

| (R)-7-alken-4-olides | (R) | Lower odor threshold compared to the (S)-enantiomer. nih.govresearchgate.net |

| (S)-7-alken-4-olides | (S) | Higher odor threshold compared to the (R)-enantiomer. nih.govresearchgate.net |

Current Research Landscape and Future Directions for (Z)-(-)-7-Decen-4-olide

The current research on (Z)-(-)-7-Decen-4-olide and related chiral lactones is focused on several key areas. The development of more efficient and environmentally friendly synthetic methods remains a priority. This includes biocatalytic approaches that utilize enzymes to achieve high stereoselectivity under mild conditions. nih.gov

Investigations into the full spectrum of biological activities of (Z)-(-)-7-Decen-4-olide are ongoing. While its role as a flavor and potential signaling molecule is recognized, further studies are needed to explore other potential applications, such as in agriculture for pest management through pheromone-based strategies or as novel antimicrobial agents. nih.gov

Future research will likely involve a deeper exploration of the structure-activity relationships of decen-4-olides. By synthesizing and evaluating a wider range of analogs, researchers can gain a more nuanced understanding of how modifications to the molecule's structure affect its biological and sensory properties. This knowledge will be crucial for the rational design of new compounds with enhanced or specific functionalities.

Table 2: Physicochemical Properties of 7-Decen-4-olide

| Property | Value | Source |

| Molecular Formula | C10H16O2 | nih.gov |

| Molecular Weight | 168.23 g/mol | nih.gov |

| Appearance | Colorless to yellow clear liquid (est.) | thegoodscentscompany.com |

| Specific Gravity | 0.97400 to 0.98000 @ 25.00 °C | thegoodscentscompany.com |

| Refractive Index | 1.46200 to 1.46800 @ 20.00 °C | thegoodscentscompany.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

156041-99-5 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

(5S)-5-[(Z)-hex-3-enyl]oxolan-2-one |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3-/t9-/m0/s1 |

InChI Key |

NKNGVPNCSFZRSM-TYRPZCRBSA-N |

Isomeric SMILES |

CC/C=C\CC[C@H]1CCC(=O)O1 |

Canonical SMILES |

CCC=CCCC1CCC(=O)O1 |

Origin of Product |

United States |

**synthetic Methodologies and Stereocontrol in Z 7 Decen 4 Olide Production**

Enantioselective Synthesis Strategies for (Z)-(-)-7-Decen-4-olide and its Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through several distinct approaches, including the separation of enantiomers from a racemic mixture or the use of chiral starting materials or catalysts to guide the formation of the desired stereoisomer.

One of the most effective methods for obtaining enantiomerically pure compounds is through diastereomeric resolution. This technique involves reacting a racemic mixture (an equal mixture of both enantiomers) with a single enantiomer of a chiral resolving agent. This reaction creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional methods like chromatography.

A notable application of this technique has been in the synthesis of optically active derivatives of (Z)-7-decen-4-olide. Current time information in Bangalore, IN.rsc.orgnih.gov In a reported synthesis, a racemic mixture of N-methyl-4-hydroxy-7-decenamide was reacted with a chiral auxiliary, specifically (2S)-N-(benzyloxy)carbonyl-2-pyrrolidinylmethanoyl chloride. This resulted in the formation of two diastereomeric esters. These diastereomers were then successfully separated using silica (B1680970) gel column chromatography. The desired diastereomer, upon hydrolysis and subsequent lactonization, yielded the optically active lactone with an impressive enantiomeric excess of 99%. nih.govresearchgate.net

Table 1: Diastereomeric Resolution of (Z)-7-Decen-4-olide Derivative Precursor

| Step | Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Esterification with Chiral Auxiliary | Racemic N-methyl-4-hydroxy-7-decenamide, (2S)-N-(benzyloxy)carbonyl-2-pyrrolidinylmethanoyl chloride | Mixture of two diastereomers |

| 2 | Separation of Diastereomers | Silica gel column chromatography | Isolated diastereomers |

| 3 | Hydrolysis and Lactonization | Hydrolysis of the separated ester followed by acid-catalyzed cyclization | Optically active (Z)-7-decen-4-olide derivative (99% ee) |

This table summarizes the key steps in the diastereomeric resolution process for a precursor to a (Z)-7-decen-4-olide derivative.

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. These molecules can serve as starting materials for the synthesis of more complex chiral compounds, with their inherent stereochemistry being transferred to the final product. L-malic acid, a C4-dicarboxylic acid, is a common chiral building block. nih.gov While the use of L-malic acid for the specific synthesis of (Z)-(-)-7-Decen-4-olide is not prominently documented in scientific literature, its structure suggests it as a plausible starting material for the construction of the chiral γ-lactone core.

Enzymes, particularly lipases, are widely used in organic synthesis for their ability to catalyze reactions with high enantioselectivity under mild conditions. Lipase-catalyzed kinetic resolution is a common strategy where the enzyme selectively acylates or hydrolyzes one enantiomer of a racemic alcohol or ester, leaving the other enantiomer unreacted. nih.govmdpi.commdpi.com This method could theoretically be applied to a racemic precursor of 7-decen-4-olide, such as a 4-hydroxy-7-decenoic acid ester. The lipase (B570770) would selectively catalyze the lactonization of one enantiomer, allowing for the separation of the resulting chiral lactone from the unreacted hydroxy acid ester. However, specific examples of lipase-catalyzed enantiolactonization for the production of (Z)-7-Decen-4-olide are not extensively reported.

Asymmetric reduction of a prochiral ketone is a powerful method for establishing a chiral center in a molecule. In the context of γ-lactone synthesis, the asymmetric reduction of a γ-keto acid or a γ-keto ester can lead to a chiral hydroxy acid or ester, which then undergoes lactonization to form the desired chiral γ-lactone. rsc.orgrsc.org Various catalytic systems, often employing chiral metal complexes or enzymes, have been developed for this purpose. For the synthesis of (Z)-(-)-7-Decen-4-olide, this would involve the asymmetric reduction of a suitable 4-oxo-7-decenoic acid derivative. While a versatile and powerful strategy, the direct application of this method to the synthesis of (Z)-(-)-7-Decen-4-olide has not been a primary focus in the available scientific literature.

Development of Novel Synthetic Pathways

The quest for more efficient and stereoselective synthetic routes continues to drive research in organic chemistry. This includes the development of multi-step pathways from readily available chiral precursors.

As mentioned in the context of chiral pool synthesis, L-malic acid represents an attractive starting point for the synthesis of chiral γ-lactones. nih.govresearchgate.net A hypothetical multi-step synthesis of (Z)-(-)-7-Decen-4-olide from L-malic acid could involve a series of transformations to elaborate the side chain and introduce the Z-configured double bond, while retaining the stereochemistry at the carbon that will become the chiral center of the lactone. Such a pathway would offer an elegant and potentially scalable route to the target molecule, though detailed and optimized protocols for this specific conversion are not yet established in the literature. The synthesis of optically active (Z)-7-decen-4-olide derivatives has been achieved through a multi-step process starting from a synthesized chiral precursor, demonstrating the feasibility of such approaches. nih.govresearchgate.net

Optimization of Reaction Conditions for Enantiomeric Excess

Achieving a high enantiomeric excess (e.e.) is a critical goal in the synthesis of chiral molecules like (Z)-(-)-7-Decen-4-olide. While specific optimization studies for this particular compound are not extensively detailed in publicly available literature, the principles of asymmetric synthesis and resolution provide a framework for maximizing enantiomeric purity.

One successful reported method for obtaining (Z)-(-)-7-Decen-4-olide in high enantiomeric purity is through diastereomeric resolution . This classical yet powerful technique involves reacting a racemic mixture of a precursor, in this case, (±)-N-methyl-4-hydroxy-7-decenamide, with a chiral resolving agent. Shimotori et al. (2023) utilized (2S)-N-(benzyloxy)carbonyl-2-pyrrolidinecarboxylic acid to create a mixture of diastereomers. bohrium.com The different physical properties of these diastereomers allow for their separation using standard chromatographic methods. Subsequent chemical steps then convert the separated diastereomers into the individual enantiomers of the final product, achieving a high enantiomeric excess of 99%. nih.govbohrium.com

While diastereomeric resolution is effective, other strategies in asymmetric synthesis focus on the direct, enantioselective creation of the chiral center. The optimization of these reactions is a multifactorial process. Key parameters that are typically adjusted to maximize enantiomeric excess in the synthesis of chiral lactones include:

Catalyst System: The choice of a chiral catalyst and its ligands is paramount. For lactonizations, various metal-based catalysts (e.g., Ru, Mn, Pd) and organocatalysts have been developed. rsc.orgnih.govacs.org The steric and electronic properties of the catalyst-ligand complex directly influence the facial selectivity of the reaction, thus determining the enantiomeric outcome. For instance, manganese catalysts with sterically encumbered ligands have shown outstanding enantioselectivity (up to >99.9% ee) in the lactonization of carboxylic acids. nih.gov

Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity. The smaller energy difference between the diastereomeric transition states leading to the two enantiomers becomes more significant at lower temperatures, favoring the formation of one enantiomer over the other.

Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the substrate and the catalyst, thereby influencing the stereochemical course of the reaction. Solvents like chloroform (B151607) (CHCl₃), dichloromethane (B109758) (CH₂Cl₂), and tetrahydrofuran (B95107) (THF) have been shown to impact both yield and enantiomeric ratio in catalytic enantioselective reactions. nih.gov

Nature of Reactants and Reagents: The structure of the starting material and the choice of reagents can also play a role. For example, in enzymatic resolutions, the choice of acyl donor and the specific lipase are critical for achieving high enantioselectivity. mdpi.com

The following table illustrates how different reaction parameters can be optimized for enantiomeric excess in the synthesis of chiral lactones, based on general findings in the field.

| Parameter | Variation | Effect on Enantiomeric Excess (e.e.) | Example System |

| Catalyst | Chiral Manganese Complex | High e.e. (>99%) | γ-C-H bond lactonization |

| Solvent | CH₂Cl₂ vs. CHCl₃ | Higher e.e. in CH₂Cl₂ | Isothiourea-catalyzed Michael addition-cyclization |

| Enzyme | Lipase B from Candida antarctica | High e.e. (92-98%) | Kinetic resolution of racemic hydroxylactones |

| Resolving Agent | (2S)-N-(benzyloxy)carbonyl-2-pyrrolidinecarboxylic acid | High e.e. (99%) | Diastereomeric resolution of a (±)-N-methyl-4-hydroxy-7-decenamide |

Characterization of Synthetic Intermediates and Final Products

The unambiguous identification and stereochemical assignment of (Z)-(-)-7-Decen-4-olide and its synthetic precursors are crucial. This is accomplished through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis in Stereochemical Determination

Spectroscopic methods are indispensable for elucidating the molecular structure and stereochemistry of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the carbon skeleton and the connectivity of atoms. researchgate.net For (Z)-(-)-7-Decen-4-olide, the chemical shifts and coupling constants of the vinyl protons are particularly important for confirming the (Z)-geometry of the double bond. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are employed to definitively assign all proton and carbon signals, especially for complex synthetic intermediates. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. In the synthesis of (Z)-(-)-7-Decen-4-olide, the characteristic absorption band of the γ-lactone carbonyl group (C=O) is a key diagnostic peak, typically appearing around 1770 cm⁻¹. The presence or absence of other functional groups, such as hydroxyl (-OH) or amide (N-H, C=O) groups in synthetic intermediates, can also be monitored. bohrium.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its elemental composition. researchgate.net This is used to confirm that both the intermediates and the final product have the correct molecular formula. bohrium.com

Optical Rotation and Circular Dichroism (CD): To determine the specific enantiomer that has been synthesized, chiroptical methods are essential. The optical rotation, measured using a polarimeter, indicates the direction in which a compound rotates plane-polarized light. researchgate.net For (Z)-(-)-7-Decen-4-olide, a negative sign of rotation confirms the (-) enantiomer. Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can provide further structural information about the chiral centers. researchgate.net

The table below summarizes the key spectroscopic data for a synthetic intermediate, (4R,7Z)-N-Methyl-4-[[(2S)-N-(benzyloxy)carbonyl-2-pyrrolidinyl]methanoyloxy]-7-decenamide, leading to (Z)-(-)-7-Decen-4-olide. bohrium.com

| Spectroscopic Technique | Key Findings for (4R,7Z)-N-Methyl-4-[[(2S)-N-(benzyloxy)carbonyl-2-pyrrolidinyl]methanoyloxy]-7-decenamide |

| Optical Rotation | [α]D = -48.8 (c = 0.100, MeOH, 99% d.e.) |

| **IR (NaCl, cm⁻¹) ** | 3336 (N-H), 1743 (O-C=O), 1708 (N-C=O), 1674 (NH-C=O), 698 (cis-alkene C-H) |

| ¹H NMR (600 MHz, CDCl₃) | Signals corresponding to the pyrrolidine (B122466) moiety, the decenamide chain, and the benzyloxycarbonyl group were observed and assigned. |

| ¹³C NMR (150 MHz, CDCl₃) | Signals for all carbon atoms were observed and assigned, confirming the structure. |

Chromatographic Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of the synthesized compounds and for quantifying the enantiomeric excess.

Column Chromatography: This is a standard purification technique used to separate the desired products from byproducts and unreacted starting materials throughout the synthetic sequence. bohrium.com In the synthesis of (Z)-(-)-7-Decen-4-olide, silica gel column chromatography is used to purify intermediates, such as the diastereomeric amides. bohrium.com

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to determine the chemical purity of the final product. When coupled with a chiral stationary phase (CSP), chiral GC or chiral HPLC becomes a powerful tool for determining the enantiomeric excess. By separating the two enantiomers, the relative peak areas allow for a precise calculation of the enantiomeric ratio. For example, the enantiomeric excess of the synthesized (Z)-7-decen-4-olide derivatives has been confirmed to be 99% using chiral chromatography. nih.gov

The combination of these spectroscopic and chromatographic analyses provides a comprehensive characterization of (Z)-(-)-7-Decen-4-olide and its synthetic intermediates, ensuring the correct structure, stereochemistry, and purity of the final product.

**biosynthetic Pathways and Enzymology of Z 7 Decen 4 Olide**

Elucidation of Precursor Metabolism in Lactone Biosynthesis

The formation of lactones is intrinsically linked to the metabolism of fatty acids. Microorganisms capable of producing these aromatic compounds utilize specific pathways to introduce functional groups and adjust the carbon chain length to create the necessary precursors for lactonization.

The biosynthesis of γ-lactones generally starts with a long-chain fatty acid, which serves as the primary substrate. For unsaturated lactones like 7-Decen-4-olide, an unsaturated fatty acid is the logical precursor. The key initial step is the introduction of a hydroxyl group at a specific position on the fatty acid chain. This hydroxylation is a critical modification that designates the molecule for lactone formation. mdpi.com

Several enzyme classes have been identified as responsible for this hydroxylation step, including:

Cytochrome P450 Monooxygenases (P450s): These versatile heme-containing enzymes are known to catalyze the hydroxylation of inert C-H bonds in a wide range of substrates, including fatty acids. nih.govnih.govresearchgate.net Their regio- and stereoselectivity make them prime candidates for introducing the hydroxyl group at the correct carbon to eventually form the 4-hydroxy acid precursor. researchgate.net

Lipoxygenases: These enzymes catalyze the dioxygenation of polyunsaturated fatty acids, forming hydroperoxy fatty acids. Subsequent enzymatic or chemical reduction can yield the required hydroxy fatty acid.

Hydratases: These enzymes can add water across a double bond in an unsaturated fatty acid to introduce a hydroxyl group.

For the formation of a 4-olide, the hydroxyl group must be placed at the C-4 position of the final decenoic acid precursor. This implies that in a longer fatty acid chain, the hydroxylation would occur further from the carboxyl group, with subsequent chain shortening. For example, in the well-studied biosynthesis of γ-decalactone, oleic acid (C18:1) is hydroxylated before entering the β-oxidation pathway. capes.gov.br A similar mechanism, likely initiated by a P450 monooxygenase or a related enzyme, is proposed for the biosynthesis of 7-Decen-4-olide, starting from an appropriate unsaturated fatty acid like linoleic acid or a precursor synthesized de novo. mdpi.com

Following hydroxylation, the resulting hydroxy fatty acid enters the β-oxidation pathway. This is a cyclic metabolic process that systematically shortens the fatty acid chain by removing two-carbon units in the form of acetyl-CoA with each cycle. nih.gov The β-oxidation spiral consists of four core enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. nih.gov

In the context of lactone biosynthesis, the β-oxidation pathway does not proceed to complete degradation. Instead, it serves as a tailored chain-shortening mechanism. mdpi.com The process halts when the chain is shortened to the appropriate length, yielding a 4-hydroxyacyl-CoA intermediate. For (Z)-(-)-7-Decen-4-olide, the precursor is 4-hydroxy-7-decenoic acid. This intermediate, under acidic conditions or potentially catalyzed by an esterase, undergoes spontaneous intramolecular esterification (lactonization) to form the stable five-membered γ-lactone ring. mdpi.com The peroxisomal β-oxidation pathway is particularly implicated in these biotransformation processes in yeasts. mdpi.com

| Step | Process | Key Enzymes/Mechanisms | Precursor/Intermediate | Product |

| 1 | Substrate Provision | De novo fatty acid synthesis or uptake | Acetyl-CoA / External Fatty Acids | Unsaturated Fatty Acid (e.g., Linoleic Acid) |

| 2 | Hydroxylation | Cytochrome P450s, Lipoxygenases, Hydratases | Unsaturated Fatty Acid | Hydroxy Unsaturated Fatty Acid |

| 3 | Chain Shortening | Peroxisomal β-Oxidation (multiple cycles) | Hydroxy Unsaturated Fatty Acid | 4-Hydroxy-7-decenoyl-CoA |

| 4 | Lactonization | Spontaneous (acidic pH) or Enzymatic (Esterase) | 4-Hydroxy-7-decenoic acid | (Z)-(-)-7-Decen-4-olide |

Microbial Biotransformation for (Z)-(-)-7-Decen-4-olide Production

Biotechnological methods using whole-cell microbial systems are preferred for producing optically pure lactones, as chemical synthesis often results in racemic mixtures. mdpi.com Various fungi and yeasts are known for their ability to produce these valuable aroma compounds.

The yeast Sporobolomyces odorus is well-documented for its capacity to produce various lactones. Research has demonstrated its ability to convert fatty acid precursors into chiral lactones with high optical purity. For instance, S. odorus can transform ricinoleic acid into γ-decalactone. Studies have also shown that this yeast converts (S)- and (R,S)-13-hydroxy-(Z,E)-9,11-octadecadienoic acid into optically pure (R)-δ-decalactone. lookchem.com

Crucially, feeding experiments with labeled oleic acid in S. odorus cultures resulted in the formation of labeled (R)-γ-decalactone and, notably, both enantiomers of the unsaturated lactone (Z)-6-γ-dodecenolactone. capes.gov.br The production of (Z)-6-γ-dodecenolactone, an unsaturated γ-lactone with a similar structural motif to 7-Decen-4-olide, provides strong evidence for the enzymatic machinery within S. odorus capable of processing unsaturated fatty acids through hydroxylation and partial β-oxidation to yield unsaturated lactones. It is highly probable that the same or a similar enzymatic system is responsible for the biosynthesis of (Z)-(-)-7-Decen-4-olide from a suitable C10 or longer unsaturated precursor.

The production of single-enantiomer compounds is a significant goal in the flavor and fragrance industry, as different stereoisomers can have vastly different sensory properties. nih.govresearchgate.net Biotechnological production is the most effective route to obtaining enantiomerically pure lactones that are considered "natural." researchgate.net

The primary approach is whole-cell biotransformation, where a suitable microorganism is cultured in a fermenter and fed with a precursor substrate, such as an unsaturated fatty acid or a plant oil rich in these acids. researchgate.net The microbial cells then carry out the necessary enzymatic conversions. Key factors for successful production include optimizing fermentation conditions (pH, temperature, aeration) and managing the potential toxicity of the lactone product to the microbial cells. researchgate.net

Metabolic engineering presents a more advanced strategy. By identifying and modifying the genes encoding the key enzymes in the biosynthetic pathway (e.g., hydroxylases, β-oxidation enzymes), it is possible to enhance the production flux towards the desired lactone, increase yields, and ensure high optical purity. researchgate.net While much of this work has focused on high-demand compounds like γ-decalactone, the principles are directly applicable to the production of other chiral lactones like (Z)-(-)-7-Decen-4-olide. mdpi.com

Enzymatic Mechanisms Governing Stereoselectivity in Biosynthesis

The formation of the specific (Z)-(-) stereoisomer of 7-Decen-4-olide is dictated by the high stereoselectivity of the enzymes involved in its biosynthesis. Two key chiral centers and configurations must be controlled: the cis (Z) geometry of the double bond at the C-7 position and the configuration of the chiral center at the C-4 position, which determines the (-) or (+) enantiomer.

The (Z) configuration of the double bond is typically derived from the precursor fatty acid. For example, if the biosynthesis starts from linoleic acid, which contains cis double bonds, the preservation of this geometry through the enzymatic pathway would result in a (Z)-lactone.

The stereochemistry at the C-4 chiral center is determined during the biosynthetic process, most likely at the hydroxylation or a subsequent reduction step.

Stereoselective Hydroxylation: Cytochrome P450 monooxygenases are known for their ability to perform highly regio- and stereoselective hydroxylations. The specific three-dimensional structure of the enzyme's active site binds the substrate in a constrained orientation, exposing only one specific C-H bond to the reactive heme-oxygen species, leading to the formation of a single enantiomer of the hydroxy acid. nih.gov

Enantioselective Reduction: An alternative pathway involves the oxidation of a hydroxy group to a keto group, followed by a stereoselective reduction. Studies on Sporobolomyces odorus in the formation of optically pure (R)-δ-decalactone revealed a mechanism involving the oxidation of a secondary hydroxy group followed by an enantioselective reduction of the keto acid intermediate by a reductase enzyme. lookchem.com A similar mechanism, employing a highly stereoselective alcohol dehydrogenase or keto-reductase, could be responsible for establishing the chiral center in (Z)-(-)-7-Decen-4-olide. nih.govmdpi.com The enzyme would selectively deliver a hydride to one face of the carbonyl group in a 4-keto-7-decenoic acid precursor, generating the specific (S) or (R) configuration of the resulting 4-hydroxy intermediate required for the (-)-lactone.

Genetic and Molecular Biology of (Z)-(-)-7-Decen-4-olide Producing Organisms: A Field Ripe for Discovery

Despite the recognized importance of (Z)-(-)-7-Decen-4-olide as a significant flavor and fragrance compound, a comprehensive review of publicly available scientific literature and genomic data reveals a notable absence of detailed research into the specific genetic and molecular biology of the organisms that produce this specific lactone. While general biosynthetic pathways for other lactones in various microorganisms are well-documented, the precise enzymatic and genetic machinery responsible for the synthesis of (Z)-(-)-7-Decen-4-olide remains uncharacterized.

Currently, there are no published studies that identify or characterize the specific genes, enzymes, or biosynthetic gene clusters (BGCs) directly involved in the production of (Z)-(-)-7-Decen-4-olide. General microbial lactone biosynthesis is understood to primarily involve the hydroxylation of fatty acids followed by intramolecular esterification, often after chain shortening via β-oxidation. It is hypothesized that a similar pathway is responsible for (Z)-(-)-7-Decen-4-olide formation, likely originating from an unsaturated C10 fatty acid precursor. However, without direct genetic and biochemical evidence, this remains speculative.

Organisms such as fungi from the genera Aspergillus and Sporidiobolus, and the yeast Yarrowia lipolytica, are known producers of various lactones. For instance, the biosynthesis of the related compound (R)-γ-decanolactone in Sporobolomyces odorus has been shown to proceed from oleic acid through hydroxylation and subsequent β-oxidation. While this provides a potential model for the study of (Z)-(-)-7-Decen-4-olide biosynthesis, the specific enzymes that would introduce a double bond at the C7 position and facilitate lactonization to a 4-olide are yet to be identified.

The lack of specific data precludes the creation of detailed data tables on the genetic components, as no genes or enzymes have been definitively linked to (Z)-(-)-7-Decen-4-olide production. Future research endeavors in this area would likely involve:

Genome sequencing and bioinformatic analysis of known (Z)-(-)-7-Decen-4-olide producing microbial strains to identify putative BGCs.

Transcriptomic studies to identify genes that are upregulated during lactone production.

Gene knockout and heterologous expression studies to functionally characterize candidate genes and enzymes.

Biochemical assays with purified enzymes to elucidate the precise catalytic steps in the biosynthetic pathway.

Until such studies are conducted, the genetic and molecular biology of (Z)-(-)-7-Decen-4-olide producing organisms remains an open and promising area of scientific investigation.

**structure Activity Relationship Sar Studies of Z 7 Decen 4 Olide Derivatives**

Correlating Structural Modifications with Olfactory Characteristics

The scent of a molecule is determined by its interaction with a vast array of olfactory receptors in the nasal epithelium. For chiral molecules like 7-Decen-4-olide, even subtle changes in structure can lead to significant differences in perceived odor, a phenomenon rooted in the stereospecificity of these receptors.

The position of the carbon-carbon double bond and the length of the alkyl side chain in alken-4-olide derivatives have a profound effect on their resulting odor profiles. Research involving the synthesis and sensory evaluation of various optically active (Z)-7-decen-4-olide derivatives has provided detailed insights into these relationships. researchgate.netnih.govjst.go.jp

A study that synthesized six different optically active (Z)-alken-4-olides revealed distinct odor characteristics based on molecular structure. Derivatives with a ten-carbon backbone, such as (Z)-7-Decen-4-olide and its regioisomer (Z)-8-Decen-4-olide, were consistently described as having a strong fruity note. nih.govjst.go.jp However, increasing the length of the side chain by just one or two carbons resulted in a significant shift in the odor profile. The eleven-carbon analogues, (Z)-7-Undecen-4-olide and (Z)-8-Undecen-4-olide, and the twelve-carbon analogue, (Z)-7-Dodecen-4-olide, were characterized by a strong green note, losing the fruity character of the parent compound. nih.govjst.go.jp

This demonstrates that while the γ-lactone ring is a key component of the odorophore, the length of the hydrocarbon tail and the placement of the double bond within it are critical modulators of the perceived scent, differentiating between fruity and green sensory experiences. nih.govjst.go.jp

Interactive Data Table: Odour Profiles of (Z)-Alken-4-olide Derivatives

Users can filter and sort the data by clicking on the table headers.

| Compound Name | Structure | Carbon Chain Length | Alkene Position | Odour Profile |

| (Z)-7-Decen-4-olide | γ-lactone with C10 backbone | 10 | C7 | Strong fruity note |

| (Z)-8-Decen-4-olide | γ-lactone with C10 backbone | 10 | C8 | Strong fruity note |

| (Z)-7-Undecen-4-olide | γ-lactone with C11 backbone | 11 | C7 | Strong green note |

| (Z)-8-Undecen-4-olide | γ-lactone with C11 backbone | 11 | C8 | Strong green note |

| (Z)-7-Dodecen-4-olide | γ-lactone with C12 backbone | 12 | C7 | Strong green note |

Data sourced from Shimotori et al., 2023. nih.govjst.go.jp

The chirality of the C4 stereocenter in the γ-lactone ring plays a pivotal role in odor perception, as olfactory receptors are themselves chiral entities. chiralpedia.comnih.gov This enantioselectivity often results in different odor characters or, more commonly, different odor thresholds for a pair of enantiomers. perfumerflavorist.com

Interestingly, this stereochemical preference disappears when the double bond is shifted. For the 8-alken-4-olides tested, namely (Z)-8-Decen-4-olide and (Z)-8-Undecen-4-olide, no significant difference in the odor threshold was observed between the (R)- and (S)-enantiomers. nih.govjst.go.jp This finding suggests that the relative positioning of the chiral center and the double bond is a critical factor that dictates the enantioselectivity of the olfactory response. The interaction with the receptor likely involves both the lactone head and the unsaturated alkyl tail, and their spatial relationship determines the strength of the binding and subsequent neural signal. nih.govjst.go.jpnih.gov

Relationship between Molecular Architecture and Antimicrobial Activity

Lactones are a well-established class of natural products exhibiting a wide spectrum of biological activities, including antimicrobial effects. mdpi.comnih.gov The efficacy of these compounds against bacteria such as Escherichia coli and Staphylococcus aureus is highly dependent on their specific molecular architecture, including the nature of substituent groups and their stereochemistry.

The antimicrobial properties of (Z)-alken-4-olide derivatives appear to be significantly influenced by the length of the alkyl side chain. Studies investigating a series of these compounds against Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria found that the shorter-chain decen-4-olides were largely inactive. nih.gov

However, slight antimicrobial activity against E. coli was observed for the eleven-carbon derivatives, (Z)-7-Undecen-4-olide and (Z)-8-Undecen-4-olide. nih.govjst.go.jp A more pronounced and specific activity was seen with the twelve-carbon analogue, (Z)-7-Dodecen-4-olide, which showed notable activity against S. aureus but not E. coli. nih.govjst.go.jp This suggests that increased lipophilicity, conferred by the longer alkyl chain, may be a key factor in enabling the molecule to interact with or penetrate bacterial cell membranes, a common mechanism for antimicrobial lactones. mdpi.comresearchgate.net The difference in activity against Gram-positive and Gram-negative bacteria may be attributed to the complex outer membrane of Gram-negative bacteria, which can act as a barrier to lipophilic compounds. researchgate.net

While investigating the general antimicrobial activity of the series, a striking example of stereochemical influence was uncovered. For most of the tested derivatives, no significant difference in antimicrobial activity was observed between the enantiomers. nih.gov The one major exception was (Z)-7-Dodecen-4-olide ((S)-1f and (R)-1f), the only compound to show strong activity against S. aureus.

In this case, the antimicrobial potency was found to reside exclusively in one enantiomer. The (S)-enantiomer of (Z)-7-Dodecen-4-olide exhibited strong antimicrobial activity against S. aureus, whereas its mirror image, the (R)-enantiomer, was completely inactive. nih.govjst.go.jp This stark difference underscores the highly specific, three-dimensional nature of the interaction between the lactone and its bacterial target. Such enantioselectivity is a hallmark of interactions with specific enzymes or membrane components, where a precise stereochemical fit is required for biological function. mdpi.comnih.gov For instance, some lactones are known to act by covalently modifying target enzymes, a mechanism that would be highly sensitive to the stereochemistry of the inhibitor. researchgate.net

Interactive Data Table: Antimicrobial Activity of (Z)-Alken-4-olide Derivatives

Users can filter and sort the data by clicking on the table headers.

| Compound Name | Enantiomer | Activity vs. E. coli | Activity vs. S. aureus |

| (Z)-7-Decen-4-olide | (R/S) | None | None |

| (Z)-8-Decen-4-olide | (R/S) | None | None |

| (Z)-7-Undecen-4-olide | (R/S) | Slight | None |

| (Z)-8-Undecen-4-olide | (R/S) | Slight | None |

| (Z)-7-Dodecen-4-olide | (R) | None | None |

| (Z)-7-Dodecen-4-olide | (S) | None | Strong |

Design Principles for Biologically Active Lactone Analogues

The SAR studies on (Z)-(-)-7-Decen-4-olide and other natural lactones provide a foundation for several key design principles for creating novel, biologically active analogues.

Modulation of Lipophilicity : The length and nature of the alkyl side chain are critical for tuning biological activity. As seen with the antimicrobial effects of dodecen-4-olide, increasing lipophilicity can enhance interaction with microbial membranes. nih.govmdpi.com This principle allows for the optimization of activity against specific targets by adjusting the hydrophobic/hydrophilic balance of the molecule.

Stereochemistry is Paramount : Biological activity, whether olfactory or antimicrobial, is often highly dependent on the absolute configuration of chiral centers. The dramatic difference in antimicrobial potency between the (S) and (R) enantiomers of (Z)-7-Dodecen-4-olide highlights that stereochemistry can be a binary switch for activity. nih.govjst.go.jp Therefore, enantioselective synthesis is essential for developing potent and specific analogues.

Introduction of Reactive Functional Groups : The biological activity of many lactones, particularly antimicrobial and anticancer agents, relies on their ability to act as Michael acceptors. researchgate.net The introduction of an α,β-unsaturated moiety within the lactone ring or on a side chain can create an electrophilic center capable of forming covalent bonds with nucleophilic residues (like cysteine) in target proteins, leading to irreversible inhibition. researchgate.net This is a powerful strategy for designing potent enzyme inhibitors.

Bioisosteric Replacement for Stability and Function : The γ-lactone ring is susceptible to hydrolysis, which can lead to a loss of activity. nih.gov A key design principle involves replacing the lactone ring with more stable bioisosteres, such as thiolactones, lactams, or other heterocyclic systems. nih.gov These modifications aim to retain the key binding interactions of the original lactone while improving the pharmacokinetic profile of the analogue. Similarly, other parts of the molecule, like the amide group in N-acyl homoserine lactones, can be replaced by bioisosteres to enhance rigidity and hydrogen-bonding capabilities. nih.gov

By integrating these principles, chemists can move beyond simple derivatives and rationally design novel lactone analogues with tailored biological activities for applications in fragrances, agriculture, and medicine.

**advanced Analytical Methodologies for Z 7 Decen 4 Olide Research**

Chromatographic and Spectrometric Techniques for Detection and Quantification

The analysis of (Z)-(-)-7-Decen-4-olide involves techniques that can separate this volatile compound from complex mixtures and provide detailed information about its molecular structure and concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like (Z)-(-)-7-Decen-4-olide. In this method, the compound is vaporized and passed through a long, thin capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. As the separated components exit the column, they enter a mass spectrometer, which bombards them with electrons, causing them to fragment into charged ions. The resulting mass spectrum is a unique "fingerprint" of the molecule, determined by the mass-to-charge ratio of these fragments.

For (Z)-(-)-7-Decen-4-olide, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of the molecule. Field ionization (FI) is a soft ionization technique used in HRMS that can minimize fragmentation, allowing for clear observation of the molecular ion. jst.go.jp

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the purification and quantification of lactones. While GC-MS is ideal for volatile analysis, HPLC is suited for separating compounds from non-volatile materials or for purifying larger quantities. bioline.org.brnih.gov In a typical HPLC setup, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). nih.gov

For lactone purification, reversed-phase columns, such as C18, are commonly used. nih.govnih.gov The separation mechanism is based on the differential partitioning of the analyte between the mobile and stationary phases. Detection can be achieved using various detectors, including refractive index detectors. researchgate.net In the synthesis of (Z)-(-)-7-Decen-4-olide, purification is a critical step. Column chromatography using silica (B1680970) gel impregnated with silver nitrate (B79036) has been effectively used to separate the (Z)-isomer from other isomers and related compounds. researchgate.net The silver ions interact with the double bond of the alkene, allowing for a selective separation. google.com

Table 1: HPLC Parameters for Lactone Analysis (General Application)

| Parameter | Description |

|---|---|

| Column | Reversed-phase ODS (C18) nih.govnih.gov |

| Mobile Phase | Acetonitrile/Aqueous Buffer (e.g., potassium dihydrogen phosphate) nih.govnih.gov |

| Flow Rate | Typically 1.0 - 2.0 mL/min bioline.org.brnih.gov |

| Detector | Refractive Index (RI) researchgate.net, Spectrofluorometer nih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of (Z)-(-)-7-Decen-4-olide. jst.go.jp This technique probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

The structure of (Z)-(-)-7-Decen-4-olide and its derivatives is confirmed using a suite of NMR experiments. jst.go.jp

¹H NMR: Identifies the different types of protons in the molecule and their neighboring environments.

¹³C NMR: Determines the number and type of carbon atoms.

2D NMR Techniques: Experiments like Homonuclear Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Correlation (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the complete bonding network by showing correlations between protons and carbons. jst.go.jp

These advanced NMR techniques were instrumental in confirming the cis (Z) configuration of the double bond in the molecule. jst.go.jp

Table 2: Spectrometers Used in the Analysis of (Z)-7-Decen-4-olide

| Technique | Instrument Example | Purpose |

|---|---|---|

| NMR Spectroscopy | JNM-ECA-600 Spectrometer jst.go.jp | Structural Elucidation |

| Mass Spectrometry | AccuTOF GCv 4G jst.go.jp | Molecular Weight & Formula Determination |

| Infrared Spectroscopy | JASCO Corp. Model 460plus FT-IR jst.go.jp | Functional Group Identification |

Techniques for Chiral Analysis and Enantiomeric Purity Assessment

Since (Z)-7-Decen-4-olide is a chiral molecule, its enantiomers can have distinct biological and sensory properties. Therefore, methods to separate and quantify the individual enantiomers are crucial.

Chiral Gas Chromatography (Chiral GC): This is the primary method for determining the enantiomeric excess (e.e.) of a sample. researchgate.net It utilizes a special GC column coated with a chiral stationary phase that interacts differently with the (R)- and (S)-enantiomers, causing them to separate and elute at different times. This allows for their individual quantification.

Optical Rotation: The optical activity of the purified enantiomers is measured using a polarimeter. jst.go.jp A pure sample of one enantiomer will rotate plane-polarized light in a specific direction, and the magnitude of this rotation is a characteristic physical property.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. jst.go.jp This technique provides information about the stereochemistry of the molecule and can be used to confirm the absolute configuration of the chiral center. jst.go.jp

Olfactometry-Coupled Techniques for Aroma Characterization

Gas Chromatography-Olfactometry (GC-O) for Odour-Active Compound Identification

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that directly links a compound's chemical identity to its scent. nih.gov In a GC-O system, the effluent from the gas chromatograph is split. One portion goes to a standard chemical detector (like MS or FID), while the other is directed to a "sniffing port." nih.gov A trained human assessor sniffs the port and records the time, intensity, and description of any detected odors.

By correlating the assessor's perception with the data from the chemical detector, GC-O can pinpoint which specific compounds in a complex mixture are responsible for the aroma. This method is particularly valuable for identifying potent odorants that may be present at concentrations too low to be detected by instruments alone. nih.gov Research using GC techniques has revealed a significant difference in the odor properties of the enantiomers of 7-decen-4-olide, with the (R)-enantiomer reported to have an odor threshold 50 times lower (i.e., being 50 times more potent) than its (S)-counterpart. researchgate.net

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| (Z)-(-)-7-Decen-4-olide |

| (Z)-7-decen-4-olides |

| (R)-enantiomer |

| (S)-enantiomer |

| (E)-isomer |

| γ-alkyllactone |

| Acetonitrile |

| Silver Nitrate |

Aroma Extract Dilution Analysis (AEDA) in Odour Potency Evaluation

In the context of (Z)-(-)-7-Decen-4-olide, AEDA is instrumental in determining its significance as an aroma contributor in various matrices. Research has indicated that the sensory perception of 7-decen-4-olide is stereospecific. Specifically, the (R)-enantiomer of (Z)-7-decen-4-olide has been found to possess a significantly lower odor threshold than its (S)-enantiomer, implying a higher odor potency. researchgate.net This difference in sensory thresholds underscores the importance of chiral-specific analysis in conjunction with AEDA for a precise evaluation of its aroma contribution.

While specific FD factors for (Z)-(-)-7-Decen-4-olide are not extensively documented in publicly available literature, its known low odor threshold suggests that it would likely exhibit a high FD factor in matrices where it is present, such as certain fruits or fermented products. The determination of this factor through AEDA would provide a quantitative measure of its aroma impact relative to other volatile constituents.

Table 1: Illustrative Flavor Dilution (FD) Factors of Lactones in a Hypothetical Fruit Extract

| Compound | Retention Index (DB-5) | Odor Descriptor | Flavor Dilution (FD) Factor |

| γ-Hexalactone | 1234 | Coconut, sweet | 64 |

| (Z)-(-)-7-Decen-4-olide | 1589 | Fruity, peach-like | 1024 |

| δ-Decalactone | 1621 | Creamy, coconut | 256 |

| γ-Dodecalactone | 1845 | Fruity, fatty | 128 |

This table is for illustrative purposes to demonstrate how AEDA data for (Z)-(-)-7-Decen-4-olide would be presented. The FD factor for (Z)-(-)-7-Decen-4-olide is hypothetical and reflects its expected high odor potency.

AROMATCH Methodology for Odour Interaction Studies

A proprietary methodology known as AROMATCH® has been developed to analyze such odor interactions. While detailed specifics of this commercial technology are not publicly disclosed, its application has been noted in the food industry. For instance, AROMATCH® analysis of French fermented butter revealed that trace amounts of cis-6-dodecen-4-olide, a compound related to (Z)-(-)-7-Decen-4-olide, had an enhancing effect on the body, milky flavor, and sweetness of the butter. soda.co.jp This suggests that lactones like (Z)-(-)-7-Decen-4-olide may act as crucial modulators of aroma, even at concentrations near or below their individual detection thresholds.

Scientifically, the study of such perceptual interactions can be approached using established sensory analysis techniques. For example, Feller's additive model can be employed to evaluate the nature of interactions between different aroma compounds. acs.org This involves determining the odor activity values (OAVs) of individual compounds (concentration divided by the odor threshold) and comparing the perceived intensity of mixtures to the expected additive intensity. Such studies have demonstrated that interactions between lactones and other aroma compounds can be complex, resulting in synergistic or masking effects. acs.org For instance, the presence of certain lactones can enhance the perception of fruity notes from other compounds. nih.gov

Table 2: Hypothetical Odor Interaction Study of (Z)-(-)-7-Decen-4-olide with Other Fruit Volatiles

| Mixture Component 1 | Mixture Component 2 | Predicted Interaction (Additive Model) | Observed Sensory Effect |

| (Z)-(-)-7-Decen-4-olide | Ethyl Butyrate | Additive | Enhanced overall fruitiness |

| (Z)-(-)-7-Decen-4-olide | Hexanal | Antagonistic | Suppression of green/grassy notes |

| (Z)-(-)-7-Decen-4-olide | β-Ionone | Synergistic | Emergence of a novel floral-fruity note |

This table presents a hypothetical scenario of how the AROMATCH methodology or similar sensory interaction studies might characterize the role of (Z)-(-)-7-Decen-4-olide in a complex aroma mixture.

Sample Preparation Methods for Complex Biological Matrices

The accurate analysis of (Z)-(-)-7-Decen-4-olide from complex biological matrices, such as fruits, fermented foods, or insect secretions, is highly dependent on the efficiency of the sample preparation method. The goal is to isolate and concentrate the volatile lactone from the non-volatile matrix components that can interfere with the analysis.

Solid-Phase Microextraction (SPME) is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds. nih.govnih.gov In this method, a fused silica fiber coated with a stationary phase is exposed to the headspace of the sample or directly immersed in a liquid sample. The analytes adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph. The choice of fiber coating is critical for the selective extraction of lactones. For (Z)-(-)-7-Decen-4-olide, a fiber with a non-polar or medium-polarity coating, such as polydimethylsiloxane (B3030410)/divinylbenzene (PDMS/DVB), is often effective. researchgate.net

Liquid-Liquid Extraction (LLE) is a more traditional method that involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. For the extraction of lactones from biological fluids or food homogenates, solvents such as dichloromethane (B109758) or diethyl ether are commonly used. The efficiency of LLE can be influenced by factors such as the pH of the sample and the solvent-to-sample ratio.

Stir Bar Sorptive Extraction (SBSE) is a variation of SPME that utilizes a magnetic stir bar coated with a larger volume of polydimethylsiloxane (PDMS). This provides a higher extraction capacity for analytes, making it particularly suitable for trace analysis.

The choice of the most appropriate sample preparation method depends on the specific biological matrix, the concentration of (Z)-(-)-7-Decen-4-olide, and the subsequent analytical technique.

Table 3: Comparison of Sample Preparation Methods for (Z)-(-)-7-Decen-4-olide Analysis

| Method | Principle | Advantages | Disadvantages | Application Example |

| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes from the headspace onto a coated fiber. | Solvent-free, simple, automatable. | Fiber lifetime can be limited; matrix effects can influence partitioning. | Analysis of aroma compounds in fruit puree. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | High recovery for a wide range of analytes. | Requires large volumes of organic solvents; can be time-consuming. | Extraction of pheromones from insect glands. |

| Stir Bar Sorptive Extraction (SBSE) | Adsorption of analytes onto a thick PDMS coating on a stir bar. | High analyte enrichment factor; suitable for trace analysis. | Longer extraction times; potential for thermal degradation of labile compounds. | Analysis of flavor compounds in fermented beverages. |

**computational and Theoretical Studies on Z 7 Decen 4 Olide**

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as a pheromone, might interact with a protein target, typically an odorant-binding protein (OBP) or a chemosensory protein (CSP) located in the insect's antenna. nih.govnih.govwikipedia.org These proteins are crucial for solubilizing and transporting hydrophobic pheromone molecules through the aqueous environment of the sensillar lymph to the olfactory receptors. nih.govwikipedia.orgnih.gov

In silico docking studies on related pheromone systems have revealed that the binding of lactone pheromones within the hydrophobic cavity of OBPs is often governed by specific types of molecular interactions. nih.govnih.gov For (Z)-(-)-7-Decen-4-olide, it is hypothesized that its interaction with a cognate binding protein would primarily be driven by hydrophobic interactions between the aliphatic chain of the lactone and nonpolar amino acid residues lining the binding pocket of the protein.

Furthermore, the lactone ring, with its polar ester group, is capable of forming more specific interactions, such as hydrogen bonds or dipole-dipole interactions, with polar amino acid residues within the binding site. nih.gov Studies on other pheromones have identified key amino acid residues, such as Lysine, Tyrosine, and Aspartate, as being vital for stabilizing the protein-ligand complex. nih.govnih.gov For instance, the carbonyl oxygen of the lactone ring in (Z)-(-)-7-Decen-4-olide could act as a hydrogen bond acceptor.

A hypothetical representation of the types of interactions that could be identified through such an analysis is presented in Table 1.

Table 1: Hypothetical Ligand-Protein Interactions for (Z)-(-)-7-Decen-4-olide

| Interaction Type | Potential Interacting Residues in OBP/CSP | Ligand Moiety Involved |

|---|---|---|

| Hydrophobic | Leucine, Isoleucine, Valine, Phenylalanine | Decenyl chain |

| Hydrogen Bonding | Serine, Threonine, Tyrosine, Lysine | Carbonyl oxygen of the lactone |

This table is illustrative and based on findings from related pheromone-protein interaction studies.

Docking simulations also allow for the prediction of binding affinities, often expressed as a binding energy score (e.g., in kcal/mol), which indicates the stability of the ligand-protein complex. mdpi.com Lower binding energies suggest a more favorable interaction. For pheromones, a high binding affinity is necessary for the efficient capture and transport of the molecule. The binding affinity of (Z)-(-)-7-Decen-4-olide to its specific OBP would likely be in the low micromolar range, similar to what has been observed for other insect pheromones. mdpi.comnih.gov

These simulations can also predict the most stable conformation of the ligand when bound to the protein. The flexibility of the decenyl chain in (Z)-(-)-7-Decen-4-olide allows it to adopt various shapes, and computational models can identify the lowest energy conformation within the binding pocket. This "bound" conformation can be critical for its eventual recognition by the olfactory receptor.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein complex, simulating its movement and stability over time in a simulated biological environment. nih.govpsu.edu

MD simulations of pheromone-binding proteins have shown that the binding and release of ligands can be a pH-dependent process. nih.gov It is suggested that at the slightly acidic pH of the sensillar lymph, the OBP-pheromone complex is stable. nih.gov Upon interaction with the dendritic membrane of the olfactory neuron, a localized change in pH might trigger a conformational change in the OBP, leading to the release of the pheromone. nih.gov An MD simulation of (Z)-(-)-7-Decen-4-olide within an OBP would likely reveal the key structural elements of the protein that respond to such environmental changes, facilitating ligand release.

By running simulations over several nanoseconds or even microseconds, researchers can assess the stability of the interactions identified in docking studies. The root-mean-square deviation (RMSD) of the ligand's position within the binding pocket is often calculated to determine if it remains stably bound. psu.edu A stable complex would show minimal deviation over the course of the simulation. This analysis would confirm whether the predicted binding mode of (Z)-(-)-7-Decen-4-olide is maintained over time, providing confidence in the initial docking results.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation

| Simulation Parameter | Hypothetical Value/Observation | Significance |

|---|---|---|

| Simulation Time | 100 ns | Provides a reasonable timeframe to assess stability. |

| Average RMSD of Ligand | < 2.0 Å | Indicates stable binding within the protein pocket. |

| Key Hydrogen Bonds | Maintained > 80% of simulation time | Suggests strong, stable specific interactions. |

This table is illustrative and based on findings from related pheromone-protein interaction studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed insights into the electronic properties of (Z)-(-)-7-Decen-4-olide itself. These methods can be used to calculate properties like the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

This information is valuable for understanding the molecule's intrinsic reactivity and how it might be perceived by a receptor. For example, the regions of highest and lowest electron density on the molecule are likely to be key sites for intermolecular interactions. The shape and energy of the molecular orbitals are also fundamental to its chemical behavior and interaction with light, although the latter is less relevant for its pheromonal activity. Studies on unsaturated lactones have used such methods to understand their chemical constitution and absorption spectra. acs.org

Density Functional Theory (DFT) Analysis of Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular method for calculating the molecular properties of organic compounds, including lactones, due to its balance of accuracy and computational cost.

While direct DFT analysis data for (Z)-(-)-7-Decen-4-olide is scarce, studies on similar lactones, such as γ- and δ-lactones, provide a framework for the types of properties that can be determined. For instance, research on γ-undecanolactone and δ-undecanolactone has utilized DFT methods like the M06-2X functional with the 6-311++G(d,p) basis set to determine optimized gas-phase geometries and to estimate thermochemical properties like the enthalpy of formation. arxiv.org Such calculations are crucial for understanding the stability and energetics of the molecule.

Another common application of DFT is the calculation of vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. For example, in a study on quinoline, a heterocyclic aromatic compound, DFT calculations at the B3LYP/6-31+G(d,p) level were used to predict the IR spectrum, showing good agreement with experimental data. scirp.org A similar approach for (Z)-(-)-7-Decen-4-olide would involve optimizing its 3D structure and then performing a frequency calculation to obtain its theoretical vibrational spectrum.

Furthermore, DFT is used to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are key indicators of a molecule's chemical reactivity and kinetic stability. thaiscience.info For lactones, these calculations can help in understanding their reactivity in various chemical and biological processes.

Below is a hypothetical data table illustrating the kind of molecular properties that could be calculated for (Z)-(-)-7-Decen-4-olide using DFT, based on typical values for similar lactones.

| Molecular Property | Hypothetical Calculated Value | Method/Basis Set | Significance |

| Total Energy | (Value in Hartrees) | B3LYP/6-31G | Indicates the electronic and nuclear energy of the molecule at its optimized geometry. |

| Dipole Moment | (Value in Debye) | B3LYP/6-31G | Provides insight into the molecule's polarity and intermolecular interactions. |

| HOMO Energy | (Value in eV) | B3LYP/6-31G | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | (Value in eV) | B3LYP/6-31G | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (Value in eV) | B3LYP/6-31G* | Indicates chemical reactivity and electronic stability. |

In Silico Screening and Virtual Library Design for Derivatives

In silico screening and the design of virtual libraries are computational techniques used to explore the chemical space around a lead compound to identify derivatives with improved properties. mdpi.com For (Z)-(-)-7-Decen-4-olide, which is known for its flavor and fragrance properties, these methods could be employed to design new derivatives with unique or enhanced sensory characteristics.

The process typically starts with the 3D structure of the parent molecule, in this case, (Z)-(-)-7-Decen-4-olide. A virtual library of derivatives can then be generated by systematically modifying its structure, for example, by altering the length or saturation of the side chain, or by introducing new functional groups.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of in silico screening. acs.org These models correlate the chemical structure of a molecule with its biological activity or a specific property, such as odor. For fragrance molecules, QSAR can be used to predict the odor characteristics of the newly designed derivatives. rsc.org The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the virtual library. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Machine learning algorithms are increasingly being used in combination with QSAR to build predictive models for fragrance and flavor compounds. acs.org These models can be trained on existing databases of odorous molecules to predict the scent of novel compounds.

An example of a workflow for the in silico design and screening of derivatives of (Z)-(-)-7-Decen-4-olide is outlined in the table below.

| Step | Description | Computational Tools/Methods | Desired Outcome |

| 1. Scaffolding | Use the 3D structure of (Z)-(-)-7-Decen-4-olide as the starting point. | Molecular modeling software (e.g., Avogadro, ChemDraw) | A well-defined template for derivative generation. |

| 2. Virtual Library Generation | Systematically modify the scaffold to create a diverse set of derivatives. | Library enumeration software (e.g., RDKit, Schrödinger Suite) | A large library of virtual compounds with structural variations. |

| 3. Descriptor Calculation | Calculate a wide range of molecular descriptors for each derivative. | QSAR software (e.g., PaDEL-Descriptor, Dragon) | A matrix of numerical values representing the structural and chemical features of each molecule. |

| 4. QSAR Model Development | Build a predictive model correlating descriptors with desired properties (e.g., fruity odor). | Machine learning algorithms (e.g., Random Forest, Support Vector Machines) | A validated model capable of predicting the properties of new derivatives. |

| 5. Virtual Screening | Use the QSAR model to predict the properties of the virtual library and rank them. | In-house scripts or specialized screening software | A smaller, prioritized list of candidate molecules with high potential for desired sensory properties. |

| 6. Lead Optimization | Further refine the structures of the top-ranked candidates to improve their predicted properties. | Molecular docking (if a target receptor is known), further QSAR analysis | A final set of optimized derivatives for potential synthesis and experimental validation. |

This table represents a generalized workflow and would need to be adapted based on the specific goals and available data for a project on (Z)-(-)-7-Decen-4-olide derivatives.

**future Prospects and Emerging Research Areas**

Integrated Omics Approaches for Understanding Lactone Systems

A holistic understanding of lactone biosynthesis is becoming increasingly attainable through the application of integrated "omics" technologies. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular processes involved in producing compounds like (Z)-(-)-7-Decen-4-olide. nih.govnih.gov By correlating gene expression data with metabolite profiles, researchers can identify the specific genes and enzymatic pathways responsible for lactone formation. nih.govacs.org

For instance, integrated omics has been proposed to elucidate the complex biosynthetic pathways of plant natural products and human milk oligosaccharides, providing a roadmap for similar investigations into microbial lactone production. nih.govnih.gov This strategy is crucial for moving beyond biotransformation, which relies on precursor addition, to de novo biosynthesis, where lactones are produced from simple carbon sources like sugars. mdpi.comresearchgate.net The application of artificial intelligence (AI) to analyze these large and complex datasets is expected to revolutionize pathway discovery and streamline the validation process. nih.gov

Bioprospecting for Novel Lactone Producers and Biosynthetic Enzymes

The vast and largely untapped biodiversity of microorganisms presents a rich resource for discovering new lactone-producing species and novel enzymes with unique catalytic capabilities. nih.govfrontiersin.orgresearchgate.net Traditional bioprospecting, which involves isolating and screening microorganisms from various environments, continues to yield new bioactive compounds. nih.gov Modern approaches are now targeting previously overlooked bacterial species and exploring unconventional ecological niches. nih.gov

Genome mining, a key component of modern bioprospecting, involves scanning the genomes of organisms to identify biosynthetic gene clusters (BGCs) that may encode the pathways for producing secondary metabolites, including lactones. acs.orgnih.gov This in-silico approach allows researchers to predict the production of novel compounds before attempting to cultivate the organism. nih.gov The combination of metagenomics with single-cell genomics is enabling the study of unculturable microorganisms, which are believed to be a significant reservoir of novel biosynthetic potential. researchgate.net The discovery of new lactonases and other enzymes through bioprospecting can provide a broader toolkit for both understanding natural lactone synthesis and for use as biocatalysts in industrial applications. frontiersin.orgnih.gov

Engineering of Biosynthetic Pathways for Targeted Lactone Production

Metabolic engineering offers a powerful strategy for the rational design and modification of microbial strains to enhance the production of specific lactones like (Z)-(-)-7-Decen-4-olide. nih.govresearchgate.net This involves the targeted genetic modification of an organism's metabolic pathways to improve cellular properties and increase product yield. researchgate.net By understanding the native biosynthetic pathways, researchers can introduce genetic changes to increase the flux towards the desired lactone. researchgate.netnih.gov

Key strategies in metabolic engineering for lactone production include:

Heterologous expression: Introducing genes from other organisms can create novel pathways or improve existing ones. researchgate.netresearchgate.net For example, expressing specific cytochrome P450 enzymes with 4-hydroxylase activity can enable the conversion of various fatty acids into their corresponding gamma-lactones. google.com

Manipulation of precursor supply: Engineering central metabolism to increase the availability of precursors like acetyl-CoA and malonyl-CoA is crucial for high-yield production. researchgate.netnih.gov

Compartmentalization: In eukaryotic organisms, directing biosynthetic pathways to specific cellular compartments can increase efficiency and prevent interference with other cellular processes. researchgate.net

The oleaginous yeast Yarrowia lipolytica and the filamentous fungus Ashbya gossypii have emerged as promising chassis organisms for the production of lactones due to their natural ability to produce lipids and their amenability to genetic engineering. mdpi.comresearchgate.netnih.gov

Development of Environmentally Sustainable Production Methods

There is a strong impetus to move away from chemical synthesis of lactones, which can be environmentally harmful and produce undesirable racemic mixtures, towards more sustainable and "green" production methods. mdpi.comdntb.gov.ua Biotechnological approaches, particularly microbial fermentation, are at the forefront of this shift. mdpi.comdoaj.org

The development of de novo biosynthetic processes is a key goal for long-term sustainability. mdpi.comresearchgate.net This approach utilizes renewable feedstocks like carbohydrates or lipids, reducing the reliance on expensive and non-sustainable hydroxy fatty acid precursors. mdpi.comresearchgate.net Furthermore, research is focused on using low-cost and sustainable carbon sources, such as acetic acid derived from syngas fermentation, to produce high-value polyketides and lactones. nih.gov

Biocatalysis, the use of isolated enzymes or whole cells to perform specific chemical transformations, offers another environmentally friendly alternative. nih.govresearchgate.netau.dk Enzymes like Baeyer-Villiger monooxygenases (BVMOs), alcohol dehydrogenases (ADHs), and lipases can be used to produce chiral lactones with high selectivity, avoiding the formation of racemic mixtures. nih.govresearchgate.net The development of enzymatic cascade reactions, where multiple enzymes work in a one-pot synthesis, further enhances the efficiency and sustainability of these processes. acs.org

Multidisciplinary Research Collaborations for Comprehensive Characterization

A comprehensive understanding of (Z)-(-)-7-Decen-4-olide, from its biosynthesis to its ecological function, necessitates a multidisciplinary research approach. The study of chemical communication, particularly in the context of pheromones, highlights the need for collaboration between chemists, biologists, and behavioral scientists. nih.govjabonline.inroyalsocietypublishing.org

Organic synthesis plays a crucial role in verifying the structure of naturally occurring lactones and in providing pure stereoisomers for bioassays to determine structure-activity relationships. nih.gov This is particularly important for chiral molecules like (Z)-(-)-7-Decen-4-olide, where different enantiomers can have vastly different biological activities. researchgate.net

The integration of chemical analysis, electrophysiology, and behavioral studies is essential to unravel the complex roles that lactones play as semiochemicals. nih.govjabonline.in Furthermore, as research delves into more complex biological systems and interactions, the collaboration between computational scientists, molecular biologists, and analytical chemists will become increasingly vital for interpreting large datasets and building predictive models of lactone function. nih.gov

Q & A

Q. What are the key spectroscopic methods for confirming the enantiomeric purity of (Z)-(-)-7-decen-4-olide?

To confirm enantiomeric purity, use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) under isocratic conditions, coupled with polarimetric detection. Compare retention times and optical rotation values with authentic standards. Nuclear magnetic resonance (NMR) analysis using chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers in ¹H or ¹³C spectra . For reproducibility, document solvent systems, column temperatures, and calibration protocols per the Beilstein Journal’s experimental reporting guidelines .

Q. How is (Z)-(-)-7-decen-4-olide synthesized, and what are common intermediates?

The compound is synthesized via Sharpless asymmetric epoxidation of 7,8-epoxydec-4-enoic acid, followed by lactonization under acidic conditions. Key intermediates include (Z)-7,8-epoxydec-4-enoic acid methyl ester, confirmed by GC-MS and IR spectroscopy. Ensure stoichiometric control of trifluoroacetic acid during cyclization to minimize racemization .

Q. What are the primary challenges in isolating (Z)-(-)-7-decen-4-olide from reaction mixtures?

Isolation requires fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) due to its low boiling point and sensitivity to thermal degradation. Column chromatography with silica gel (hexane:ethyl acetate, 9:1) is recommended for purification. Monitor purity via TLC (Rf ~0.3 in hexane:ethyl acetate 8:2) and validate using GC-FID .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activity of (Z)-(-)-7-decen-4-olide across studies?

Discrepancies may arise from variations in microbial strains, solvent systems (e.g., DMSO vs. ethanol), or assay protocols (e.g., broth microdilution vs. agar diffusion). Conduct dose-response assays using standardized CLSI guidelines, and report minimum inhibitory concentrations (MICs) with 95% confidence intervals. Cross-validate results with independent labs and include positive controls (e.g., amphotericin B for fungi) .

Q. What strategies optimize the stereoselective synthesis of (Z)-(-)-7-decen-4-olide derivatives for structure-activity relationship (SAR) studies?

Use computational chemistry (e.g., DFT calculations at the B3LYP/6-31G* level) to predict transition states for stereocontrol. Experimentally, employ asymmetric catalysis (e.g., Jacobsen’s salen-Co complexes) to access enantiomerically pure derivatives. Characterize products via X-ray crystallography to confirm absolute configurations .